8-(Methoxymethyl)quinolin-3-amine
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Overview
Description
8-(Methoxymethyl)quinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxymethyl group at the 8th position and an amine group at the 3rd position, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethyl)quinolin-3-amine can be achieved through several methods. . This method allows for the formation of aminomethylated products with high efficiency.
Another method involves the reduction of 8-nitroquinoline using stannous chloride dihydrate in ethanol, which yields the corresponding amine . This reduction process is straightforward and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions or reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethyl)quinolin-3-amine undergoes several types of chemical reactions, including:
Reduction: Reduction of the nitro group in 8-nitroquinoline to form the amine is a common reaction.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Stannous chloride dihydrate in ethanol is commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-(Methoxymethyl)quinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Methoxymethyl)quinolin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline core can participate in π-π stacking interactions . These interactions enable the compound to inhibit enzymes or bind to receptors, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
8-Aminoquinoline: Used as a precursor for antimalarial drugs.
Quinoxalines: Structurally related and used in organic synthesis.
Uniqueness
8-(Methoxymethyl)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxymethyl and amine groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-(methoxymethyl)quinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-7-9-4-2-3-8-5-10(12)6-13-11(8)9/h2-6H,7,12H2,1H3 |
InChI Key |
XVHRXFHTDOWGOE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC2=CC(=CN=C21)N |
Origin of Product |
United States |
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